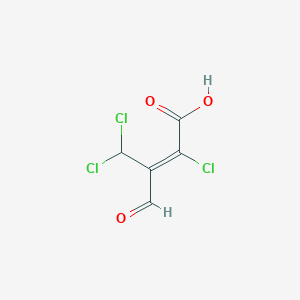

(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid

Description

Properties

IUPAC Name |

(E)-2,4,4-trichloro-3-formylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3O3/c6-3(5(10)11)2(1-9)4(7)8/h1,4H,(H,10,11)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYQBAWEAGLGPF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=C(C(=O)O)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)/C(=C(/C(=O)O)\Cl)/C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021536 | |

| Record name | (2E)-2,4,4-Trichloro-3-formyl-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115340-67-5 | |

| Record name | (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115340-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115340675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2,4,4-Trichloro-3-formyl-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-TRICHLORO-3-FORMYL-2-BUTENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31GT1LW79B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-2-CHLORO-3-(DICHLOROMETHYL)-4-OXOBUTENOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid typically involves the chlorination of precursor compounds under controlled conditions. One common method includes the reaction of a suitable butenoic acid derivative with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted butenoic acid derivatives.

Scientific Research Applications

Genotoxicity and Carcinogenicity

MX has been identified as a potent mutagen and carcinogen. Research indicates that it can cause DNA damage across various biological systems, including bacteria, plants, and mammalian cells. Notably, studies have demonstrated that MX is capable of inducing tumors in laboratory animals, particularly in rats.

Laboratory Studies

- Animal Studies : In studies involving Wistar rats, MX exposure through drinking water resulted in a significant increase in the incidence of tumors in multiple organs. The thyroid gland was notably affected, with a combined incidence of follicular adenoma and carcinoma reaching up to 90% in treated animals . Furthermore, liver adenomas and cholangiomas were also observed at alarming rates .

- Genotoxic Mechanisms : The mutagenic properties of MX were assessed using the Salmonella microsome assay and the SOS chromotest. Results indicated that MX exhibited strong mutagenic activity, making it one of the most potent compounds tested .

Implications for Human Health

The carcinogenic potential of MX raises concerns regarding its presence in chlorinated drinking water. Epidemiological studies suggest a correlation between chlorinated water consumption and certain cancers, emphasizing the need for further investigation into the health risks associated with MX exposure .

Environmental Applications

MX is primarily recognized for its role as a byproduct of chlorination processes in drinking water treatment. Understanding its behavior in aquatic environments is crucial for developing effective remediation strategies.

Water Treatment Processes

- Advanced Oxidation Processes (AOPs) : Research has explored the degradation of MX using various AOPs, including UV/chlorine treatments. These methods have shown promise in reducing MX concentrations in water systems . The effectiveness of these treatments varies based on water quality parameters and operational conditions.

- Case Studies : Several case studies highlight successful implementations of UV/chlorine AOPs in potable reuse applications. These studies provide insights into design considerations, operational challenges, and monitoring approaches necessary for effective contaminant removal .

Summary of Key Findings

| Aspect | Details |

|---|---|

| Genotoxicity | Induces DNA damage; mutagenic across various biological systems |

| Carcinogenicity | High tumor incidence in rats; affects thyroid gland predominantly |

| Water Treatment | Effective degradation via UV/chlorine AOPs; relevant for potable reuse |

| Health Implications | Potential links to cancer from chlorinated drinking water |

Mechanism of Action

The mechanism of action of (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modification of biological functions and pathways, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds :

MX (ZMX): (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (CAS 77439-50-6).

Red-MX: Reduced form of MX, (Z)-2-chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid.

Mucochloric Acid: 2,3-Dichloro-4-oxobutenoic acid (CAS 87-56-9).

BMX-3: 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (CAS 728-40-5).

Ox-MX : (E)-2-Chloro-3-(dichloromethyl)-butendioic acid.

Structural Differences :

- EMX vs. MX : EMX is the E-isomer of MX, differing in the spatial arrangement of the dichloromethyl group relative to the ketone. This geometric distinction impacts reactivity and metabolic interactions .

- EMX vs.

- EMX vs. BMX-3: BMX-3 is a cyclic halofuranone, whereas EMX is an open-chain α,β-unsaturated acid. The ring structure in BMX-3 may enhance stability but reduce direct DNA alkylation capacity .

Genotoxic Potency and Mechanism of Action

Mutagenicity Data :

- EMX : Exhibits ~12.5% of MX's mutagenic potency in the Ames test, likely due to steric hindrance in the E-configuration limiting DNA adduct formation .

- MX : The Z-isomer aligns electrophilic sites (dichloromethyl and ketone) for optimal DNA interaction, making it 8–10× more potent than EMX .

- Ox-MX : Oxidation of the aldehyde group increases hydrophilicity, reducing mutagenicity to "marginal concern" .

Stability and Environmental Persistence

| Compound | Hydrolysis Half-Life (pH 8, 23°C) | Hydrophilicity (LogP) |

|---|---|---|

| EMX | 6 days | 1.2 (moderate) |

| MX | 6 days | 1.0 (moderate) |

| BMX-3 | >30 days | 0.5 (high) |

| Ox-MX | <1 day | -0.3 (very high) |

- EMX and MX : Both hydrolyze rapidly in alkaline conditions (pH 8) but persist for years in acidic environments (pH <3) .

- BMX-3 : Cyclic structure enhances stability, leading to longer environmental persistence .

- Hydrophilicity : Ox-MX's high hydrophilicity limits bioaccumulation, whereas EMX's moderate LogP allows membrane penetration .

Structure–Activity Relationships (SAR)

- Halogenation: The dichloromethyl group in EMX and MX is critical for genotoxicity, enabling alkylation of DNA bases. Mucochloric acid (two chlorines) is less reactive .

- Geometric Isomerism : The Z-configuration in MX optimizes electrophile alignment for DNA binding, whereas the E-isomer (EMX) is less efficient .

- Molecular Size : Smaller molecules (e.g., mucochloric acid) show reduced mutagenicity compared to bulkier analogs like EMX .

Environmental and Health Implications

EMX is detected in chlorinated drinking water at concentrations up to 50 ng/L, though lower than MX (100–300 ng/L) . While EMX is less mutagenic than MX, its persistence in neutral pH water raises concerns for chronic exposure . Regulatory guidelines for chlorination byproducts prioritize MX, but EMX warrants monitoring due to structural similarity and residual activity .

Biological Activity

(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid, commonly referred to as MX, is a compound that has garnered attention due to its biological activity, particularly its mutagenic and carcinogenic properties. This article reviews the existing literature on MX, focusing on its biological effects, mechanisms of action, and implications for human health.

Chemical Structure and Properties

MX is a chlorinated compound that belongs to a class of chemicals known as disinfection by-products (DBPs). Its chemical structure can be represented as follows:

- Molecular Formula : CClO

- Molecular Weight : 213.41 g/mol

Mutagenicity and Carcinogenicity

Research indicates that MX exhibits significant mutagenic properties. It has been shown to induce mutations in bacterial strains and mammalian cells. A study published in the Journal of the National Cancer Institute highlighted that MX is a potent carcinogen in laboratory rats, leading to various tumor types at doses that are not overtly toxic .

Key Findings from Studies:

- Tumor Incidence : In a chronic exposure study, rats exposed to MX in drinking water developed thyroid tumors at alarming rates—43% in high-dose males and 72% in high-dose females .

- Dose-Response Relationship : The study found a clear dose-dependent increase in tumor incidence across multiple organ systems, including the liver and adrenal glands .

The mechanisms through which MX exerts its biological effects are multifaceted:

- DNA Damage : MX has been shown to cause DNA strand breaks and other forms of genetic damage, which can lead to mutations.

- Oxidative Stress : The compound may induce oxidative stress, further contributing to its mutagenic potential.

- Alteration of Cellular Signaling : MX can interfere with normal cellular signaling pathways, promoting uncontrolled cell proliferation.

Case Studies

Several epidemiological studies have linked the consumption of chlorinated drinking water, which contains MX as a by-product, to increased cancer risks in humans. For instance:

- A study conducted in Finland found correlations between chlorinated water consumption and elevated incidences of bladder cancer .

- Another investigation suggested that long-term exposure to chlorinated DBPs could increase the risk of colorectal cancer .

Toxicological Data

The following table summarizes key toxicological data regarding MX:

Q & A

Q. How is EMX formed during water disinfection, and what precursors contribute to its generation?

EMX is a disinfection byproduct (DBP) formed during chlorination of water containing natural organic matter (NOM), particularly humic acids. It arises via reactions between chlorine and unsaturated structures in NOM, such as β-diketones or phenolic compounds. EMX is the geometric isomer of MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), with which it shares a common precursor pathway. Analytical studies using gas chromatography-mass spectrometry (GC-MS) have identified EMX in chlorinated drinking water at concentrations up to 50 ng/L, though its mutagenic activity is often confounded by residual MX impurities (~5% in EMX solutions) .

Q. What analytical methods are recommended for quantifying EMX in environmental samples?

EMX is typically extracted using solid-phase extraction (SPE) with XAD resins, followed by derivatization (e.g., methylation or silylation) to enhance volatility for GC-MS analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for direct quantification without derivatization. Key challenges include distinguishing EMX from MX due to their structural similarity and ensuring minimal isomerization during sample preparation (pH adjustments can induce MX→EMX conversion) .

Q. What is the mutagenic potency of EMX compared to MX?

In the Ames test (Salmonella typhimurium TA100), EMX exhibits mutagenic activity, but its potency is ~10–20% of MX’s. For example, MX induces 4,000–6,000 revertants/μg, while EMX induces ~500–800 revertants/μg. However, contamination of EMX samples with trace MX (from synthesis or isomerization) may overstate its intrinsic mutagenicity. The SOS chromotest (E. coli PQ37) corroborates this lower activity, with EMX showing marginal genotoxicity in isolation .

Advanced Research Questions

Q. How does pH influence the stability and isomerization of EMX in aqueous systems?

EMX undergoes pH-dependent degradation and isomerization. At alkaline pH (>8), MX isomerizes to EMX via base-catalyzed ring-opening and re-closure. Conversely, EMX hydrolyzes in basic conditions, with a half-life of ~6 days at pH 8 and 23°C. At neutral or acidic pH, EMX is more stable but can degrade via nucleophilic attack on the β-carbon, forming non-mutagenic products like ox-EMX (E-2-chloro-3-(dichloromethyl)-butenedioic acid) .

Q. What experimental strategies can resolve conflicting data on EMX’s in vivo genotoxicity?

While EMX is mutagenic in vitro (Ames test, SOS chromotest), in vivo studies (e.g., mouse micronucleus assays) show no significant clastogenicity. To reconcile this, researchers should:

Q. What are the mechanistic differences in EMX’s interaction with DNA repair pathways compared to MX?

MX forms covalent adducts with guanine residues via its α,β-unsaturated ketone group, causing base-pair mismatches. EMX, with a trans-configuration, exhibits weaker electrophilicity, leading to fewer adducts. Computational modeling (density functional theory) suggests EMX’s lower electron-deficient β-carbon reduces DNA-binding efficiency. Additionally, EMX is less effective at inhibiting topoisomerase II, a key MX target .

Q. How can advanced oxidation processes (AOPs) mitigate EMX formation during water treatment?

AOPs like UV/H₂O₂ or ozone pre-treatment degrade NOM precursors, reducing EMX formation by >70%. However, ozonation may generate alternative DBPs (e.g., aldehydes, NDMA). Optimizing AOPs requires balancing precursor removal with DBP trade-offs, validated by LC-MS/MS profiling and toxicity assays (e.g., CHO cell cytotoxicity) .

Methodological Recommendations

- Isomer-Specific Analysis : Use chiral columns or ion mobility spectrometry to separate EMX from MX .

- Stability Controls : Maintain samples at pH ≤6 and 4°C to prevent EMX degradation/isomerization .

- Toxicity Testing : Pair Ames tests with mammalian cell assays (e.g., Comet assay) to assess in vivo relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.